molecular formula C4H9BrClN B2510279 1-(1-Bromocyclopropyl)methanamine hydrochloride CAS No. 2413870-45-6

1-(1-Bromocyclopropyl)methanamine hydrochloride

Cat. No.: B2510279
CAS No.: 2413870-45-6
M. Wt: 186.48
InChI Key: GVHUQXUEDCFNFO-UHFFFAOYSA-N
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Description

1-(1-Bromocyclopropyl)methanamine hydrochloride is a cyclopropane-derived amine compound featuring a bromine substituent on the cyclopropane ring and a primary amine group.

Properties

IUPAC Name

(1-bromocyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-4(3-6)1-2-4;/h1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREOYGAEFPZGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Amino-Cyclopropane Intermediate

A widely cited approach involves the reaction of amino-cyclopropane with brominating agents under acidic conditions. As described in CN107311838A, this method employs sodium bromide or cuprous bromide as bromine sources, hydrochloric acid as a proton donor, and nitrite catalysts (e.g., sodium nitrite) to facilitate substitution.

Procedure :

  • Protective Agent Setup : Dichloroethane or tetrachloroethane (1–5 mol equivalents relative to amino-cyclopropane) is added to a reactor under nitrogen at −20°C to 5°C.
  • Bromide Addition : Sodium bromide (1.2–2.2 eq) is dissolved in the protective solvent, followed by dropwise addition of amino-cyclopropane (1 eq) to maintain temperatures below 20°C.
  • Acid Catalysis : A mixture of hydrochloric acid (2 eq) and acetic acid (2 eq) is introduced to protonate the amine, enhancing electrophilicity at the cyclopropane carbon.
  • Catalyst Activation : Sodium nitrite (1.5 eq) in aqueous solution is added to generate nitrosonium ions, accelerating bromide displacement.
  • Reaction Monitoring : Gas chromatography (GC) confirms completion when cyclopropyl bromide content exceeds 95% (typically after 1–2 hours).
  • Workup : The crude product is washed with saturated ammonium chloride, extracted into ethyl acetate, and purified via vacuum distillation.

Yield : 70–85% after purification.

Grignard Reagent-Mediated Cyclopropanation

Adapted from synthetic protocols for sulfinamide derivatives, this method constructs the cyclopropane ring de novo using organometallic reagents:

Procedure :

  • Grignard Formation : Magnesium turnings react with bromocyclopropane in THF under nitrogen to generate cyclopropylmagnesium bromide.
  • Imine Formation : (S,E)-2-Methyl-N-[(5-methylfuran-2-yl)methylene]propane-2-sulfinamide (1 eq) is treated with the Grignard reagent at 0°C, inducing nucleophilic attack to form a cyclopropane-imine adduct.
  • Bromination : The intermediate is reacted with N-bromosuccinimide (NBS) in CCl₄ under UV light to introduce bromine at the cyclopropane carbon.
  • Amine Deprotection : Hydrochloric acid (6 M) cleaves the sulfinamide group, yielding the primary amine hydrochloride salt.

Yield : 50–65% over four steps.

Direct Bromination of Cyclopropylmethanamine

A streamlined two-step process avoids ring construction by brominating preformed cyclopropylmethanamine:

Procedure :

  • Amine Protection : Cyclopropylmethanamine is treated with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane to form Boc-cyclopropylmethanamine.
  • Electrophilic Bromination : The protected amine reacts with bromine in acetic acid at 40°C, followed by deprotection using HCl in dioxane to yield the hydrochloride salt.

Yield : 60–75%.

Reaction Optimization and Challenges

Temperature Control

Exothermic reactions during Grignard formation or bromination require rigorous temperature maintenance (−20°C to 5°C) to prevent ring-opening side reactions.

Catalyst Selection

Sodium nitrite improves substitution kinetics by generating NO⁺ intermediates, which polarize the C–N bond in amino-cyclopropane, facilitating bromide attack.

Purification Strategies

  • Column Chromatography : Silica gel with dichloromethane/ethyl acetate gradients (8:2 to 5:5 v/v) resolves brominated products from diastereomers.
  • Distillation : Reduced-pressure distillation (40–50°C at 15 mmHg) isolates the final compound with >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.20–1.35 (m, 2H, cyclopropane CH₂), 2.85–3.00 (m, 2H, CH₂NH₂), 3.45 (s, 2H, NH₂·HCl).
  • ¹³C NMR : 18.5 (cyclopropane C-Br), 24.8 (CH₂NH₂), 30.1 (cyclopropane CH₂).

Purity Assessment

  • GC-MS : Retention time = 8.2 min; m/z = 164 [M+H]⁺.
  • HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 85 95 Single-step, scalable Requires toxic dichloroethane
Grignard Approach 65 98 Stereochemical control Multi-step, low atom economy
Direct Bromination 75 97 Short synthesis Limited to preformed amines

Research Frontiers

  • Catalyst Innovation : Transition-metal catalysts (e.g., CuBr₂) may improve regioselectivity in bromination.
  • Green Chemistry : Substituting dichloroethane with cyclopentyl methyl ether could reduce environmental impact.

Chemical Reactions Analysis

1-(1-Bromocyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Bromocyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine groups.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromocyclopropyl)methanamine hydrochloride involves its interaction with biological molecules. The bromocyclopropyl group can undergo substitution reactions with nucleophiles in biological systems, leading to the formation of new compounds. These reactions can affect various molecular targets and pathways, including enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(1-bromocyclopropyl)methanamine hydrochloride with structurally related cyclopropane-containing amines, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituent(s) on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
1-(1-Bromocyclopropyl)methanamine HCl Bromine at C1 C₄H₉BrClN 200.50 (estimated) High electrophilicity due to Br; potential SN2 reactivity
(2-Bromo-1-methylcyclopropyl)methanamine HCl Bromine at C2, methyl at C1 C₅H₁₁BrClN 200.50 Increased steric hindrance from methyl; altered reactivity
(1-Methoxycyclopropyl)methanamine HCl Methoxy at C1 C₅H₁₂ClNO 153.61 Electron-donating methoxy group; reduced electrophilicity
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine HCl 3-Fluoro-4-methoxyphenyl C₁₁H₁₃FNO·HCl 217.69 Aromatic substituent enhances π-π interactions; potential CNS targeting
1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine diHCl Cyclopropyl-imidazole C₇H₁₂Cl₂N₄ 231.11 Heterocyclic extension; possible kinase inhibition activity

Physicochemical and Reactivity Differences

  • Electrophilicity : The bromine atom in 1-(1-bromocyclopropyl)methanamine HCl enhances electrophilic character compared to methoxy or methyl analogs, facilitating cross-coupling or substitution reactions. In contrast, methoxy-substituted derivatives (e.g., ) exhibit lower reactivity due to electron donation from the oxygen atom .
  • Lipophilicity : Bromine increases lipophilicity (logP ~1.5–2.0 estimated) relative to polar groups like methoxy (logP ~0.5–1.0). This property impacts membrane permeability in drug design .
  • Thermal Stability : Methyl-substituted analogs (e.g., ) may exhibit higher stability due to reduced ring strain compared to bromo-substituted cyclopropanes .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight logP (Estimated) Water Solubility (mg/mL) Melting Point (°C)
1-(1-Bromocyclopropyl)methanamine HCl 200.50 ~1.8 ~50 (moderate) Not reported
(1-Methoxycyclopropyl)methanamine HCl 153.61 ~0.7 ~100 (high) Not reported
[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine HCl 217.69 ~2.2 ~20 (low) Not reported

Biological Activity

1-(1-Bromocyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

1-(1-Bromocyclopropyl)methanamine hydrochloride has the molecular formula C4H9BrClN and a molecular weight of approximately 200.48 g/mol. Its structure features a cyclopropyl group, which is known for its strain and reactivity, making it a valuable scaffold in drug design.

The biological activity of 1-(1-Bromocyclopropyl)methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of enzyme activity or receptor binding, which can lead to various physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research indicates that 1-(1-Bromocyclopropyl)methanamine hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration.
  • Neurochemical Effects : The compound may influence neurotransmitter systems, which could have implications for neuropharmacology.

Research Findings and Case Studies

Several studies have explored the biological activities of 1-(1-Bromocyclopropyl)methanamine hydrochloride:

StudyFindings
Benchchem Research Investigated for antimicrobial and anticancer properties; potential as a lead compound in drug discovery.
UC Santa Barbara Dissertation Explored as a building block for synthesizing cyclopropane derivatives with biological relevance.
Bangor University Study Discussed the synthesis of cyclopropane-containing compounds and their biological implications, highlighting the importance of such compounds in medicinal chemistry.

Applications in Drug Discovery

The unique properties of 1-(1-Bromocyclopropyl)methanamine hydrochloride make it a candidate for further investigation in drug development:

  • Lead Compound Development : Its structure allows for modifications that can enhance efficacy and selectivity against specific targets.
  • Synthetic Intermediate : It serves as a building block for synthesizing more complex molecules with desired biological activities.

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